[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride
Description
IUPAC Systematic Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry systematic name for this compound is N-methyl-2-(4-propan-2-ylphenoxy)ethanamine hydrochloride, which accurately describes the complete molecular structure according to established nomenclature conventions. The base name ethanamine indicates the two-carbon chain bearing the primary functional amine group, while the N-methyl prefix specifies the methylation of the nitrogen atom. The 2-(4-propan-2-ylphenoxy) portion describes the phenoxy substituent attached to the second carbon of the ethyl chain, with the propan-2-yl group (isopropyl) positioned at the para position of the benzene ring. The hydrochloride designation indicates the protonated amine exists as a chloride salt, which significantly affects the compound's physical and chemical properties.
The molecular formula C12H20ClNO reflects the complete elemental composition of the hydrochloride salt form, encompassing twelve carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This formula corresponds to a molecular weight of 229.7463 atomic mass units, which has been confirmed through mass spectrometric analysis and chemical characterization studies. The systematic Chemical Abstracts Service registry number 1609401-07-1 provides unique identification for this specific compound within chemical databases and literature. The presence of the isopropyl group adds significant steric bulk to the molecule, influencing both its conformational preferences and its interaction patterns with other molecular species.
The structural complexity of this compound arises from the combination of aromatic and aliphatic components connected through an ether linkage. The phenoxy group provides aromatic character and potential π-π stacking interactions, while the ethylmethylamine chain introduces flexibility and hydrogen bonding capabilities through the protonated nitrogen center. The para-positioned isopropyl substituent on the benzene ring creates a specific substitution pattern that distinguishes this compound from other phenoxyethylamine derivatives. The hydrochloride salt formation involves protonation of the tertiary amine nitrogen, creating a positively charged ammonium center that is balanced by the chloride anion, fundamentally altering the compound's polarity and solubility characteristics compared to the free base form.
Properties
IUPAC Name |
N-methyl-2-(4-propan-2-ylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(2)11-4-6-12(7-5-11)14-9-8-13-3;/h4-7,10,13H,8-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIPRJSCQOIVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609401-07-1 | |
| Record name | Ethanamine, N-methyl-2-[4-(1-methylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Step-by-step process:
Preparation of phenoxyacetonitrile:
Phenols, such as 4-isopropylphenol, are reacted with acetonitrile derivatives, often in the presence of magnesium halides (e.g., magnesium chloride or bromide), under heating conditions to yield phenoxyacetonitriles.Reaction with magnesium halides:
The phenoxyacetonitrile reacts with magnesium halides (e.g., magnesium chloride) to produce phenoxyalkyl magnesium halide intermediates, which are highly reactive and facilitate subsequent nucleophilic substitution.Alkylation with 2-bromoethyl compounds:
The phenoxyalkyl magnesium halide intermediates undergo nucleophilic attack on 2-bromoethyl derivatives, forming [2-(4-isopropylphenoxy)ethyl] structures.
Research Data:
- The process aligns with the methods described in US Patent 3,132,179, where various phenoxy compounds are synthesized via heating phenoxyacetonitriles with magnesium halides, followed by alkylation with halogenated ethyl compounds.
Reductive Amination of Phenoxyethyl Ketones
Another significant method involves the reduction of phenoxyethyl ketones to the corresponding amines, followed by formation of hydrochloride salts.
Procedure:
Formation of phenoxyethyl ketones:
These are synthesized via Friedel-Crafts acylation or Mannich reactions involving phenols and ketones, followed by halogenation or other functional group manipulations.Reductive amination:
The phenoxyethyl ketone is reacted with methylamine or methylating agents in the presence of a catalyst (e.g., platinum oxide) under hydrogenation conditions. The process converts the ketone to [2-(4-isopropylphenoxy)ethyl]methylamine .Conversion to hydrochloride salt:
The free amine is then treated with ethereal hydrogen chloride to produce the hydrochloride salt, which precipitates out as a crystalline solid.
Research Data:
- Example 1 from US Patent 3,132,179 describes hydrogenation of phenylethylamine derivatives in ethanol with platinum oxide, followed by acidification with ethereal HCl, yielding the hydrochloride salt.
Preparation via Mannich Reaction and Subsequent Reduction
The Mannich reaction provides a route to synthesize N-methylated phenylethylamines:
Initial Mannich reaction:
React propiophenone with formaldehyde and methylamine to produce N,N-dimethyl-3-phenyl-3-hydroxypropylamine.Reduction to amine:
The hydroxy compound is reduced to the amine using catalytic hydrogenation, similar to the process in Example 1.Halogenation and substitution:
The hydroxyl group is replaced with chlorine via halogenation, then reacted with methylamine to yield the target compound.
Research Data:
- This method is detailed in US Patent 4,018,895, where the synthesis of phenoxypropylamines involves Mannich reactions, halogenation, and amine substitution steps.
Use of Halogenated Precursors and Nucleophilic Substitution
The synthesis often employs halogenated aromatic compounds as starting materials:
Preparation of halogenated phenoxy compounds:
N-bromosuccinimide (NBS) or other halogenating agents are used to brominate or chlorinate phenoxy derivatives.Nucleophilic substitution with amines:
The halogenated intermediates undergo nucleophilic attack by methylamine or other amines, producing the desired methylamine derivatives.
Research Data:
- US Patent 4,018,895 describes halogenation of phenoxy compounds followed by substitution with methylamine, enabling the synthesis of various phenoxyethylamines.
Formation of Hydrochloride Salt
The final step in most preparation methods involves converting the free base to its hydrochloride salt:
Acidification:
The free amine is dissolved in an organic solvent such as ethyl acetate, then treated with ethereal hydrogen chloride or hydrochloric acid, leading to salt formation.Crystallization:
The salt is precipitated by cooling or addition of a nonsolvent like pentane or acetone, then recrystallized for purity.
Research Data:
- Multiple examples in US Patent 3,132,179 and US Patent 4,018,895 detail the conversion to hydrochloride salts with melting points and purity data.
Data Summary Table
Chemical Reactions Analysis
Types of Reactions
[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various substituted phenoxyethylamines.
Scientific Research Applications
Overview
[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride is a compound with significant potential across various scientific fields, including chemistry, biology, and medicine. Its unique structural characteristics, particularly the presence of an isopropyl group on the phenoxy ring, enhance its lipophilicity and may influence its biological activity.
Chemistry
- Building Block in Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of various organic molecules.
- Reagent in Chemical Reactions : It can participate in substitution reactions due to its reactive functional groups.
Biology
- Biochemical Assays : Used as a tool for studying biological pathways, it can help elucidate mechanisms of action for various biochemical processes.
- Interaction Studies : The compound's ability to bind to specific receptors or enzymes makes it valuable for understanding drug-receptor interactions.
Medicine
- Potential Therapeutic Applications : Investigated for its pharmacological properties, it may serve as a precursor for developing new therapeutic agents.
- Toxicology Studies : Future research could assess its metabolic pathways and potential toxicity, which are crucial for evaluating safety profiles.
Industry
- Production of Specialty Chemicals : Utilized in manufacturing processes where specific chemical properties are required.
- Intermediate in Pharmaceutical Manufacturing : Acts as a precursor in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Analytical Comparison of Methylamine Hydrochloride Derivatives
Key Observations:
For example, compound 53 (98.2% purity) showed high selectivity in 5-HT2C receptor studies . Biphenyl Systems (e.g., [4-(4-Cl-phenyl)phenyl]methylamine HCl): The biphenyl structure increases molecular rigidity and may enhance π-π stacking interactions with aromatic residues in receptor pockets . Heterocyclic Derivatives (e.g., oxadiazole in compound ): The oxadiazole ring introduces hydrogen-bonding capability and metabolic stability compared to ether linkages.
Cyclopropane-containing analogs (e.g., compounds 53, 49) exhibit constrained geometries that may enhance receptor selectivity, as seen in 5-HT2C agonist studies .
Synthetic Purity :
- Halogenated cyclopropylmethylamine derivatives (e.g., compound 53: 98.2% purity) demonstrate high synthetic reproducibility, while difluorophenyl analogs (e.g., compound 49: 95.5% purity) show slightly lower yields, possibly due to steric or electronic challenges during cyclopropanation .
Biological Activity
[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride is a compound with significant biological activity, primarily due to its structural characteristics that influence its interaction with various biological targets. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H19NO·HCl
- IUPAC Name : N-methyl-2-(4-propan-2-ylphenoxy)ethanamine;hydrochloride
- InChI Key : YSIPRJSCQOIVQR-UHFFFAOYSA-N
The compound features a phenoxyethylamine structure, with an isopropyl group attached to the phenyl ring, which is crucial for its biological activity. This unique structure allows it to engage in specific interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and influence various biochemical pathways. The compound can bind to specific receptors or enzymes, thereby altering their functions and affecting cellular signaling processes.
Key Mechanisms Include:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing physiological responses.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various conditions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : The compound has been investigated for its potential to modulate inflammatory responses by inhibiting enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory process .
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .
- Antimicrobial Properties : Some studies have indicated that it may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment .
Study 1: Inhibition of NAAA
A study focused on the inhibition of NAAA demonstrated that derivatives of phenoxyethylamines, including this compound, showed promising results with IC50 values in the low micromolar range (e.g., IC50 = 0.037 μM), indicating strong inhibitory potential against this enzyme involved in inflammation .
Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of this compound resulted in decreased markers of oxidative stress and inflammation, suggesting a protective effect on neuronal cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| [2-(4-Methylphenoxy)ethyl]methylamine hydrochloride | Similar backbone | Moderate anti-inflammatory effects |
| [2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride | Similar backbone | Limited neuroprotective effects |
| This compound | Unique isopropyl substitution | Strong anti-inflammatory and neuroprotective effects |
The presence of the isopropyl group in this compound enhances its biological activity compared to structurally similar compounds.
Q & A
Q. What are the key steps for synthesizing [2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride, and how can yield/purity be optimized?
Methodological Answer:
- Synthesis Protocol : Start with 4-isopropylphenol as the aromatic precursor. React with 2-chloroethyl methyl ether under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyethyl intermediate. Subsequent amination via reductive alkylation (using methylamine and NaBH₃CN) yields the free base, which is treated with HCl gas in anhydrous ether to form the hydrochloride salt.
- Optimization Strategies :
- Purity : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to monitor purity. Adjust reaction stoichiometry (e.g., excess methylamine) and temperature (50–60°C) to minimize byproducts .
- Crystallization : Recrystallize from acetone/ether to enhance purity (>98%), as demonstrated for analogous cyclopropylmethylamine derivatives .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include:
- Aromatic protons (δ 6.8–7.2 ppm, multiplet, integration for 4-substituted isopropyl group).
- Ethoxy methylene (δ 3.8–4.2 ppm, triplet, J = 6.5 Hz).
- Methylamine protons (δ 2.4–2.6 ppm, singlet for –CH3N–) .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 254.2 (calculated). HRMS confirms exact mass (deviation <2 ppm) .
Q. How to design an HPLC method for purity assessment of this compound?
Methodological Answer:
- Column : C18 (5 μm, 250 × 4.6 mm).
- Mobile Phase : 0.1% TFA in water (A) and acetonitrile (B). Gradient: 20% B to 80% B over 15 min.
- Detection : UV at 254 nm. Adjust pH (2.5–3.0) to sharpen peaks, as acidic conditions reduce tailing for amine hydrochlorides .
Advanced Research Questions
Q. How to evaluate receptor-binding specificity of this compound, particularly for serotonin receptors?
Methodological Answer:
- In Vitro Assays :
- Radioligand Binding : Use 5-HT2C receptor membranes (e.g., CHO-K1 cells expressing human 5-HT2C). Compete with [³H]-mesulergine (10 nM) to measure IC50.
- Functional Activity : Assess cAMP inhibition (via ELISA) or calcium flux (Fluo-4 assay) to determine agonism/antagonism. Compare to reference agonists (e.g., WAY-163909) .
- Data Interpretation : Ki values <100 nM suggest high affinity; >10 μM indicates off-target effects.
Q. How to resolve contradictions in NMR spectral data (e.g., unexpected coupling constants)?
Methodological Answer:
- Step 1 : Verify sample purity via HPLC (>95%). Impurities (e.g., unreacted intermediates) can distort signals.
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, unexpected coupling in the ethoxy group may arise from rotameric equilibria, resolved by variable-temperature NMR .
- Step 3 : Compare with computed NMR (DFT methods, e.g., B3LYP/6-31G*) to validate assignments .
Q. How to assess stability under varying pH and temperature conditions for pharmaceutical formulation studies?
Methodological Answer:
- Experimental Design :
- pH Stability : Prepare solutions in buffers (pH 1–10) and incubate at 37°C. Sample at 0, 24, 48 hrs. Analyze degradation via HPLC.
- Thermal Stability : Heat solid compound at 40°C, 60°C, and 80°C for 1 week. Monitor discoloration or melting point shifts.
- Data Analysis : Degradation products (e.g., hydrolyzed phenoxy group) are identified via LC-MS. Arrhenius modeling predicts shelf-life .
Q. How to profile impurities in bulk batches of this compound?
Methodological Answer:
- Impurity Enrichment : Use preparative HPLC to isolate minor peaks (<0.1%).
- Structural Elucidation :
- MS/MS : Fragment ions at m/z 181 (cleavage at ethoxy group) suggest incomplete amination.
- NMR : Detect residual isopropylphenol (δ 5.2 ppm, –OH) if purification fails .
- Quantification : Calibrate against reference standards (e.g., USP guidelines) for regulatory compliance.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
